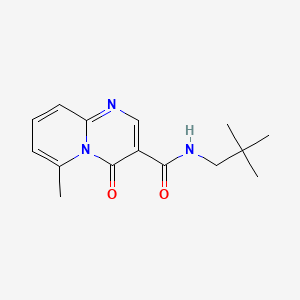

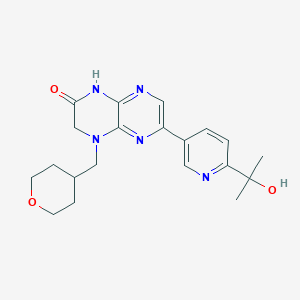

CC214-2

Descripción general

Descripción

CC214-2 es un inhibidor oral activo y selectivo de la quinasa diana de la rapamicina en mamíferos (mTOR). Se dirige tanto al complejo 1 de mTOR (mTORC1) como al complejo 2 de mTOR (mTORC2), lo que lo convierte en un potente inhibidor dual. Este compuesto ha demostrado ser prometedor en la inducción de la autofagia, un proceso que puede aprovecharse para la terapia dirigida al huésped en la tuberculosis. Además, this compound exhibe una actividad bactericida y esterilizante sinérgica contra la tuberculosis y ha demostrado eficacia en la reducción del crecimiento de los glioblastomas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

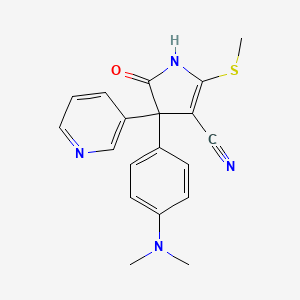

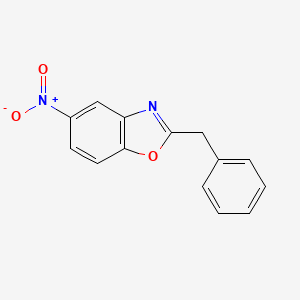

La síntesis de CC214-2 implica una serie de reacciones químicas que comienzan a partir de precursores disponibles comercialmente. Los pasos clave incluyen:

Formación de la estructura central: Esto implica la construcción de un núcleo de pirazino[2,3-b]pirazina-2(1H)-ona a través de una serie de reacciones de condensación y ciclación.

Reacciones de sustitución: Introducción de varios sustituyentes en posiciones específicas en la estructura central para mejorar la potencia y selectividad del compuesto.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.

Métodos de producción industrial

En un entorno industrial, la producción de this compound implicaría escalar las rutas sintéticas mencionadas anteriormente. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y minimizar las impurezas. La química de flujo continuo y las plataformas de síntesis automatizadas pueden emplearse para mejorar la eficiencia y la reproducibilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

CC214-2 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden usarse para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Se pueden realizar varias reacciones de sustitución para introducir diferentes sustituyentes, mejorando las propiedades del compuesto.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se utilizan en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden estudiarse más a fondo por su actividad biológica y potencial terapéutico .

Aplicaciones Científicas De Investigación

CC214-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto herramienta para estudiar las vías de señalización de mTOR y su papel en varios procesos celulares.

Biología: Se investiga por su capacidad para inducir la autofagia y su potencial como terapia dirigida al huésped en la tuberculosis.

Medicina: Se explora por su actividad antitumoral, particularmente en los glioblastomas y otros cánceres con vías de señalización de mTOR hiperactivadas.

Industria: Aplicaciones potenciales en el desarrollo de nuevos agentes terapéuticos dirigidos a la señalización de mTOR .

Mecanismo De Acción

CC214-2 ejerce sus efectos inhibiendo selectivamente la actividad quinasa de mTORC1 y mTORC2. Esta inhibición interrumpe la señalización de mTOR, lo que lleva a la inducción de la autofagia y la inhibición de la proliferación celular. El compuesto se dirige a sitios de fosforilación específicos en mTORC1 (pS6) y mTORC2 (pAktS473), bloqueando eficazmente sus vías de señalización descendentes. Este mecanismo es particularmente eficaz en los tumores con vías de señalización de mTOR hiperactivadas, como los glioblastomas .

Comparación Con Compuestos Similares

Compuestos similares

CC214-1: Otro inhibidor de la quinasa mTOR con propiedades similares pero perfiles farmacocinéticos diferentes.

Rapamicina: Un inhibidor alostérico de mTOR, que ha mostrado una eficacia limitada en ciertos cánceres debido a la supresión incompleta de la señalización de mTOR.

Everolimus: Un derivado de la rapamicina con farmacocinética mejorada y aplicaciones clínicas más amplias.

Unicidad de CC214-2

This compound es único en su capacidad para inhibir potentemente tanto mTORC1 como mTORC2, lo que lo convierte en un inhibidor más completo en comparación con la rapamicina y sus derivados. Su mecanismo de inhibición dual y su capacidad para inducir la autofagia proporcionan una ventaja distintiva en el tratamiento de enfermedades con vías de señalización de mTOR hiperactivadas .

Propiedades

Fórmula molecular |

C20H25N5O3 |

|---|---|

Peso molecular |

383.4 g/mol |

Nombre IUPAC |

2-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-8-(oxan-4-ylmethyl)-5,7-dihydropyrazino[2,3-b]pyrazin-6-one |

InChI |

InChI=1S/C20H25N5O3/c1-20(2,27)16-4-3-14(9-21-16)15-10-22-18-19(23-15)25(12-17(26)24-18)11-13-5-7-28-8-6-13/h3-4,9-10,13,27H,5-8,11-12H2,1-2H3,(H,22,24,26) |

Clave InChI |

UWUPKVZQISLSSA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(CC(=O)N3)CC4CCOCC4)O |

Origen del producto |

United States |

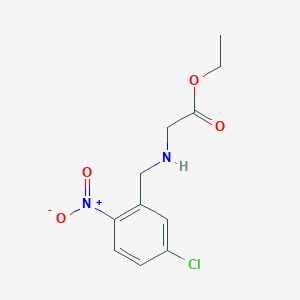

Synthesis routes and methods I

Procedure details

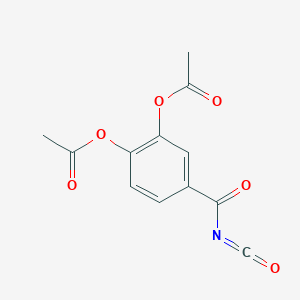

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.